4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- is a complex organic compound that combines a pyridinecarboxamide moiety with a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- typically involves the reaction of 4-pyridinecarboxylic acid with 6-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxamide: A simpler analog without the benzothiazole ring.
N-(6-methyl-2-benzothiazolyl)-carboxamide: Lacks the pyridine moiety.
Isonicotinamide: Similar structure but with different substitution patterns.
Uniqueness
4-Pyridinecarboxamide, N-(6-methyl-2-benzothiazolyl)- is unique due to the combination of the pyridinecarboxamide and benzothiazole moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Properties
CAS No. |
377067-10-2 |
---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c1-9-2-3-11-12(8-9)19-14(16-11)17-13(18)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17,18) |
InChI Key |
JXYAAIMUZBJSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.